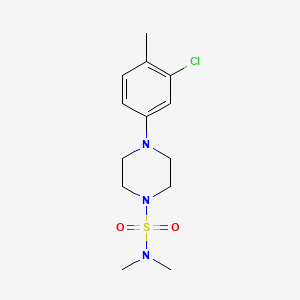

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-chloro-4-methylphenyl isocyanate” appears as a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .

Synthesis Analysis

A new synthesis of a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

Chemical Reactions Analysis

The compound “3-chloro-4-methylphenyl isocyanate” is combustible and may burn but does not ignite readily . It decomposes in water and will react with water (some violently) releasing flammable, toxic, or corrosive gases and runoff . When heated, vapors may form explosive mixtures with air .

Physical And Chemical Properties Analysis

The compound “3-chloro-4-methylphenyl isocyanate” has a molecular weight of 167.59 g/mol . It’s a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .

科学的研究の応用

Development of Adenosine Receptor Antagonists

A study focused on developing adenosine A2B receptor antagonists using sulfonamide structures. The research involved creating sulfonamides with enhanced potency at A2B receptors compared to the parent sulfonates. This advancement was significant in receptor antagonist development, showcasing the utility of sulfonamides in medicinal chemistry (Luo et al., 2006).

Synthesis and Biological Evaluation of Metal Complexes

Sulfonamide-derived ligands and their transition metal complexes were synthesized and characterized for their antibacterial and antifungal activities. This study demonstrates the potential of these compounds in creating effective antimicrobial agents (Chohan & Shad, 2011).

Investigation of Polythiosemicarbazides

Research on the preparation and properties of polythiosemicarbazides showed that these compounds, when combined with various metal ions, form metallic chelates. This study contributed to understanding the thermal stability and potential applications of these chelates in various fields (Campbell & Tomic, 1962).

Pyrazoline Benzensulfonamides as Enzyme Inhibitors

A study on the synthesis of pyrazoline benzensulfonamides revealed their efficacy as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings are crucial in the development of novel therapeutic agents (Ozmen Ozgun et al., 2019).

Tautomeric Behavior of Sulfonamide Derivatives

The tautomeric forms of sulfonamide derivatives were investigated using spectroscopic methods. This research provides insights into the pharmaceutical and biological activities of these molecules (Erturk et al., 2016).

Antibacterial Evaluation of Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety demonstrated their high antibacterial activity. This work highlights the potential of these compounds in antimicrobial therapy (Azab et al., 2013).

Sulfonamide-derived Endothelin Receptor Antagonists

Research on sulfonamide-derived biphenylsulfonamides as endothelin receptor antagonists has led to the discovery of potent, highly selective antagonists. These findings are significant in the context of treating conditions like congestive heart failure (Murugesan et al., 2000).

Safety And Hazards

The compound “3-chloro-4-methylphenyl isocyanate” is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases . Reaction with water may generate much heat that will increase the concentration of fumes in the air . Fire will produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

特性

IUPAC Name |

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(10-13(11)14)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCVNSFQGPGEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659723.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluoro-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2659727.png)

![2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2659730.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)

![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)